molecular formula C12H13BrO5 B2837497 2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate CAS No. 836662-18-1

2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate

Cat. No.: B2837497
CAS No.: 836662-18-1
M. Wt: 317.135
InChI Key: SEZGOHAUZNZUNZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate is an organic compound with the molecular formula C12H13BrO5 It is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate typically involves the following steps:

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a suitable catalyst.

    Esterification: The final step involves the esterification of the phenoxy ring with ethyl acetate, using an acid catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 2-(5-Bromo-4-carboxy-2-methoxyphenoxy)ethyl acetate.

    Reduction: 2-(5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)ethyl acetate.

    Substitution: 2-(5-Methoxy-4-formyl-2-methoxyphenoxy)ethyl acetate (when bromine is substituted with a methoxy group).

Scientific Research Applications

2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-formyl-2-methoxyphenyl acetate
  • 4-Acetoxy-2-bromo-5-methoxybenzaldehyde
  • 6-Bromovanillin acetate

Uniqueness

2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate is unique due to the presence of both the ethyl acetate moiety and the specific arrangement of functional groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C13H15BrO5
  • Molecular Weight : 331.16 g/mol
  • IUPAC Name : this compound

This compound features a brominated phenolic moiety, which is often associated with enhanced biological activity, particularly in anticancer applications.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds related to this structure have been shown to induce G2/M phase arrest in cancer cell lines, such as A375 melanoma cells. This arrest prevents cells from dividing and can lead to increased apoptosis rates .
  • Apoptosis Induction : The treatment with these compounds has resulted in a significant increase in apoptotic cells. For example, one study observed an increase in apoptotic population from 4.3% to 61.4% after treatment with a related compound .
  • Inhibition of Migration and Invasion : The compound has also been reported to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), particularly MMP-9, through the PI3K/NF-κB signaling pathway .

The mechanisms through which this compound exerts its biological effects include:

  • Targeting Signaling Pathways : The inhibition of the PI3K/NF-κB pathway is crucial for reducing cancer cell metastasis and promoting apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study ADemonstrated that a related compound showed IC50 values as low as 19 nM against human PNP, indicating potent cytotoxicity towards specific cancer cell lines .
Study BReported that modifications to the phenolic structure significantly enhanced anticancer activity compared to non-brominated analogs .
Study CFound that treatment with these compounds resulted in significant reductions in tumor growth in murine models, indicating potential for therapeutic applications .

Properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-8(15)17-3-4-18-12-6-10(13)9(7-14)5-11(12)16-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGOHAUZNZUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C(C(=C1)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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